2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone
Overview
Description
2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone is a complex organic compound that features both indole and isoxazole moieties. Indole derivatives are known for their diverse biological activities, while isoxazole derivatives are often used in medicinal chemistry for their pharmacological properties. This compound combines these two structures, potentially offering a wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling of the Two Moieties: The final step involves coupling the indole and isoxazole moieties through a methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Catalysts and automated systems might be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone is likely related to its ability to interact with various biological targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin, known for their biological activities.
Isoxazole Derivatives: Such as isoxazole-4-carboxylic acid, used in medicinal chemistry.
Uniqueness
2,3-dihydro-1H-indol-1-yl(5-methyl-3-phenyl-4-isoxazolyl)methanone is unique due to its combination of indole and isoxazole moieties, which may confer a broader range of biological activities and applications compared to compounds containing only one of these structures .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-17(18(20-23-13)15-8-3-2-4-9-15)19(22)21-12-11-14-7-5-6-10-16(14)21/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQOELKARWXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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